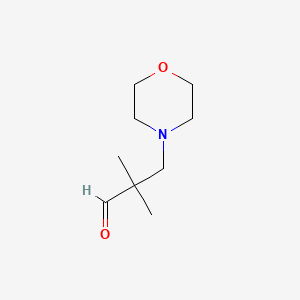2,2-dimethyl-3-morpholin-4-ylpropanal
CAS No.: 23588-51-4
Cat. No.: VC2180735
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23588-51-4 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 2,2-dimethyl-3-morpholin-4-ylpropanal |
| Standard InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 |
| Standard InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N |
| SMILES | CC(C)(CN1CCOCC1)C=O |
| Canonical SMILES | CC(C)(CN1CCOCC1)C=O |
Introduction
Chemical Structure and Properties
Structural Features
2,2-Dimethyl-3-(morpholin-4-yl)propanal consists of a morpholine heterocycle connected to a dimethylated propanal chain. This structure combines the characteristics of both a cyclic ether-amine (morpholine) and an aldehyde functional group. The morpholine ring provides a tertiary amine linkage point, while the aldehyde group offers reactive carbonyl functionality. The two methyl groups at the 2-position create steric hindrance that influences the compound's reactivity patterns .
The compound's structure can be represented through various chemical notations, including SMILES (CC(C)(CN1CCOCC1)C=O) and InChI (InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3) .
Nomenclature and Identification
Naming Conventions
The primary IUPAC name for this compound is 2,2-dimethyl-3-morpholin-4-ylpropanal, though it is known by several synonyms that reflect different naming approaches and chemical perspectives .
The compound is identified through various naming systems:
-
IUPAC name: 2,2-dimethyl-3-morpholin-4-ylpropanal
-
Alternative names:
These variations in nomenclature emphasize different structural aspects of the molecule, focusing either on the propanal backbone with a morpholine substituent or on the morpholine core with an aldehyde-containing substituent.
Chemical Identifiers
The compound is registered under multiple identification systems that facilitate its precise tracking across chemical databases and regulatory frameworks :
Table 2: Chemical Identifiers for 2,2-Dimethyl-3-(morpholin-4-yl)propanal
Synthesis and Production
Synthetic Approaches
The chemical structure suggests that typical synthetic approaches could involve:
-
Nucleophilic addition of morpholine to appropriate aldehyde precursors
-
Functionalization of existing morpholine derivatives
-
Integration of the morpholine moiety into pre-functionalized aldehyde structures
Without more detailed information from the available sources, comprehensive synthetic pathways cannot be definitively established.
Industrial Production
These hazard statements indicate that the compound has corrosive properties that can severely damage skin and eyes upon contact, as well as the potential to cause allergic skin reactions .
Hazard Classes and Categories
The compound is further classified within specific hazard classes and categories that provide additional clarification of its dangerous properties:
-
Skin Corr. 1C (100%): Skin corrosion, category 1C
-
Skin Sens. 1B (100%): Skin sensitization, category 1B
These classifications underscore the compound's potential to cause irreversible damage to skin and eyes, emphasizing the need for appropriate protective measures when handling this substance.
Precautionary Measures
Based on its hazard profile, the compound is associated with numerous precautionary statement codes, including P260, P261, P264, P272, P280, P302+P352, P305+P354+P338, and others . These codes correspond to specific safety recommendations addressing:
-
Prevention measures (wearing protective equipment, avoiding breathing vapors)
-
Response actions in case of exposure
-
Storage requirements
-
Disposal considerations
Implementation of these precautionary measures is essential for mitigating the risks associated with handling 2,2-dimethyl-3-(morpholin-4-yl)propanal in laboratory or industrial settings.
Regulatory Status
European Regulatory Framework
2,2-Dimethyl-3-(morpholin-4-yl)propanal is registered under the European REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulation. Its registration status is listed as "Active" with an update date of June 29, 2021, and it can be accessed in the ECHA registered substance database under dossier number 12088 .
This registration indicates compliance with European chemical regulations and suggests that the compound is subject to the safety, health, and environmental protection requirements established under REACH.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume